8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Overview
Description
“8-Iodo-7-methoxyimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7IN2O . It is a type of heterocyclic compound, specifically an imidazo[1,2-a]pyridine derivative .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “8-Iodo-7-methoxyimidazo[1,2-a]pyridine”, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for the synthesis of imidazo[1,2-a]pyridines have been highlighted in recent literature . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “8-Iodo-7-methoxyimidazo[1,2-a]pyridine” consists of an imidazo[1,2-a]pyridine core with an iodine atom at the 8-position and a methoxy group at the 7-position . The empirical formula is C8H7IN2O, and the molecular weight is 274.06 .
Chemical Reactions Analysis
The chemical reactions involving “8-Iodo-7-methoxyimidazo[1,2-a]pyridine” and similar compounds have been the subject of extensive research . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .
Scientific Research Applications
Chemical Synthesis and Reactivity
- Cu(II) Binding by Imidazo[1,2-a]Pyridines : Potentiometric and spectroscopic studies have shown that complexes with hydroxy and methoxy substituted imidazo[1,2-a]pyridines form major complex species through chelation to the copper ion via (NH,O-) donor sets (Decock et al., 1989).
- Chemoselective Iodination : Studies on 3- and 8-Iodoimidazo[1,2-a]pyridines synthesized from imidazo[1,2-a]pyridine under different conditions revealed insights into the chemoselectivity of substitution reactions, supported by molecular electrostatic potential calculations (Zhao et al., 2018).
Biological Activities
- Anticancer Potential : Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells, with significant inhibition of cell proliferation mediated by Akt regulation, DNA cleavage, and apoptosis induction (Almeida et al., 2018).
Material Science
- Fluorescent Properties : The synthesis and evaluation of imidazo[1,2-a]pyridine analogues, focusing on their fluorescent properties, have been explored. These compounds exhibit a wide variety of fluorescent emissions, suggesting potential applications as biomarkers and in photochemical sensors (Shibahara et al., 2009).
Environmental Chemistry
- Green Chemistry Approaches : The iodine-catalyzed sulfenylation of imidazo[1,2-a]-pyridines in PEG400 is an example of a metal-free condition reaction, demonstrating the potential for environmentally sustainable synthetic methodologies (Hiebel & Berteina‐Raboin, 2015).
Future Directions
Imidazo[1,2-a]pyridines, including “8-Iodo-7-methoxyimidazo[1,2-a]pyridine”, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines .
properties
IUPAC Name |
8-iodo-7-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-2-4-11-5-3-10-8(11)7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGXMASIVSLVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CN2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269753 | |
Record name | Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-7-methoxyimidazo[1,2-a]pyridine | |
CAS RN |
1364917-15-6 | |
Record name | Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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